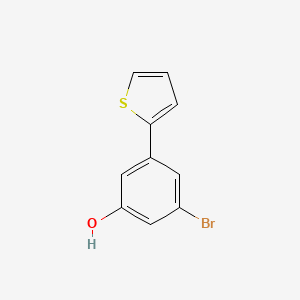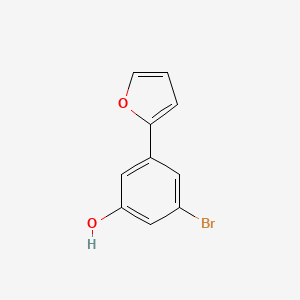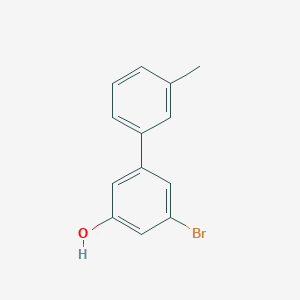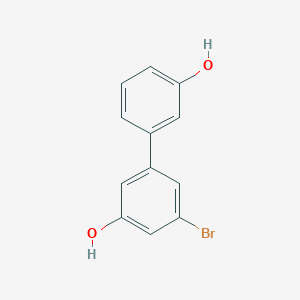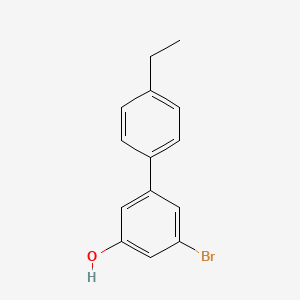
3-Bromo-5-(2,3-dimethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2,3-dimethylphenyl)phenol, 95% (3-Br-5-DMPP) is a synthetic organic compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. It is a brominated phenol, which is a type of aromatic hydrocarbon with a wide range of uses in industry and research. 3-Br-5-DMPP is a colorless solid with a melting point of 127-128°C and a boiling point of 300°C. It is soluble in methanol and ethanol, slightly soluble in chloroform, and insoluble in water.
Applications De Recherche Scientifique
3-Bromo-5-(2,3-dimethylphenyl)phenol, 95% is widely used in scientific research due to its unique properties. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a drug in pharmacology. In organic synthesis, it has been used as a catalyst for the synthesis of various compounds, including pharmaceuticals and agrochemicals. In biochemistry, it has been used as a reagent in the synthesis of various compounds, including proteins and nucleic acids. In pharmacology, it has been used as a drug to treat various diseases, including cancer and HIV/AIDS.
Mécanisme D'action
The exact mechanism of action of 3-Bromo-5-(2,3-dimethylphenyl)phenol, 95% is not well understood. However, it is believed to act as a prodrug, meaning that it is converted into an active form once it enters the body. This active form then interacts with various biological targets, such as enzymes, receptors, and ion channels, to produce its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2,3-dimethylphenyl)phenol, 95% are not fully understood. However, it is believed to interact with various biological targets to produce its therapeutic effects. In particular, it is believed to interact with enzymes, receptors, and ion channels to produce its effects. For example, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-5-(2,3-dimethylphenyl)phenol, 95% in laboratory experiments is that it is relatively easy to synthesize and is highly pure (95%). Additionally, it is relatively stable, making it suitable for use in a variety of laboratory applications. However, there are some limitations to using 3-Bromo-5-(2,3-dimethylphenyl)phenol, 95% in laboratory experiments. For example, it is insoluble in water, making it difficult to use in aqueous solutions. Additionally, it is toxic and should be handled with caution.
Orientations Futures
There are a number of potential future directions for research into 3-Bromo-5-(2,3-dimethylphenyl)phenol, 95%. These include further research into the mechanism of action of this compound, as well as the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic applications. Finally, further research into the stability of this compound could lead to the development of new laboratory applications.
Méthodes De Synthèse
3-Bromo-5-(2,3-dimethylphenyl)phenol, 95% can be synthesized from 2,3-dimethylphenol in a two-step process. In the first step, the phenol is reacted with bromine to yield 2,3-dimethyl-5-bromophenol. In the second step, the brominated phenol is then treated with sodium hydroxide to yield 3-Bromo-5-(2,3-dimethylphenyl)phenol, 95%. The overall yield of this process is approximately 95%.
Propriétés
IUPAC Name |
3-bromo-5-(2,3-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYRGBZUELOVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686365 |
Source


|
| Record name | 5-Bromo-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,3-dimethylphenyl)phenol | |
CAS RN |
1261924-91-7 |
Source


|
| Record name | 5-Bromo-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

